2-(3-fluorobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-[(3-Fluorophenyl)methyl]-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits . This compound, with its unique structure, has attracted attention in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methyl]-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyridazinone ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methyl]-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: Known for its selective cyclooxygenase-2 inhibition.
6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Recognized for its potent phosphodiesterase-III inhibition.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C16H17FN2O |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C16H17FN2O/c17-14-7-4-5-12(9-14)11-19-16(20)10-13-6-2-1-3-8-15(13)18-19/h4-5,7,9-10H,1-3,6,8,11H2 |
InChI Key |
JSVOYIRCYXLSMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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